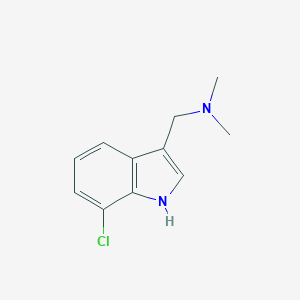

1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine

説明

BenchChem offers high-quality 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRBMXVJWHETAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of Chlorinated Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The introduction of chlorine atoms to this versatile heterocycle can profoundly influence its physicochemical properties and biological activity, often enhancing its therapeutic potential.[4][5] This guide provides an in-depth exploration of the diverse biological activities of chlorinated indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuroprotective effects, supported by field-proven experimental protocols and data-driven insights.

I. Anticancer Properties of Chlorinated Indole Derivatives: Targeting Cellular Proliferation and Survival

Chlorinated indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[1][4] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes essential for tumor growth and survival.[1][6]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of chlorinated indoles stems from their ability to interact with multiple biological targets.[1][6] Key mechanisms include:

-

Inhibition of Tubulin Polymerization: A significant number of chlorinated indole derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[1] By binding to tubulin, they prevent its polymerization into microtubules, which are critical for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. Chlorinated indoles have been shown to inhibit various kinases, thereby blocking these pro-survival signals.[1][7] This can affect pathways involved in cell proliferation, angiogenesis, and metastasis.

-

Induction of Apoptosis: Ultimately, many of the cellular insults initiated by chlorinated indoles converge on the activation of programmed cell death, or apoptosis.[8][9] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

B. Key Signaling Pathways

The anticancer activity of chlorinated indole derivatives is intricately linked to their modulation of critical signaling pathways.

Caption: Key anticancer mechanisms of chlorinated indole derivatives.

C. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative chlorinated indole derivatives against various human cancer cell lines. The data is presented as IC50 (50% Inhibitory Concentration) values in micromolar (µM).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dionemycin | NCI-H460 (Lung) | 3.1 | [4] |

| Dionemycin | MDA-MB-231 (Breast) | 4.2 | [4] |

| Dionemycin | HCT-116 (Colon) | 5.8 | [4] |

| Dionemycin | HepG2 (Liver) | 11.2 | [4] |

| 6-OMe-7',7"-dichorochromopyrrolic acid | MDA-MB-435 (Breast) | 8.5 | [10] |

| Betulin Derivative with 5-Chloroindole | MIAPaCa (Pancreas) | 2.44-2.70 µg/mL | [8] |

| Hydroxyl-bearing bisindole (Cl derivative) | HepG2 (Liver) | 7.37-26.00 | [11][12] |

D. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with a chlorinated indole derivative, a key experiment to confirm G2/M arrest.[1]

Materials:

-

Cancer cell line of interest

-

Chlorinated indole derivative

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with the indole derivative at its IC50 concentration for 24 hours. Include a vehicle-treated control (e.g., DMSO).[1]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them in a 15 mL conical tube.[1]

-

Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Chlorinated indole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[13][14]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of these compounds are attributed to several mechanisms, including:

-

Membrane Disruption: Indole derivatives can interfere with the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[15]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Several indole derivatives have been shown to inhibit biofilm formation, rendering bacteria more susceptible to conventional antibiotics.[15][16]

-

Enzyme Inhibition: Specific enzymes essential for microbial survival can be targeted and inhibited by chlorinated indoles.

B. Key Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

C. Quantitative Data: Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chlorinated indole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-guanidinium derivative (Cl-substituted) | Staphylococcus aureus (MRSA) | 2-16 | [13] |

| Indole-guanidinium derivative (Cl-substituted) | Klebsiella pneumoniae | 4-16 | [13] |

| 3-Alkylidene-2-indolone (Cl-substituted) | Staphylococcus aureus (MRSA) | 0.5-16 | [17] |

| Dionemycin | Staphylococcus aureus (MRSA) | 1-2 | [18] |

| Chlorine-containing indole-imidazole | Micrococcus luteus | Potent Activity | [5] |

| Chlorine-containing indole-imidazole | Pseudomonas fluorescens | Potent Activity | [5] |

D. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][19]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Chlorinated indole derivative

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the chlorinated indole derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

III. Neuroprotective Effects: Shielding the Nervous System from Damage

Emerging research highlights the neuroprotective potential of indole derivatives, including chlorinated analogs.[20][21] These compounds show promise in mitigating neuronal damage associated with oxidative stress and neurodegenerative diseases.[20][22]

A. Mechanism of Action: Counteracting Neurotoxicity

The neuroprotective properties of these derivatives are linked to:

-

Antioxidant and ROS Scavenging: Many indole derivatives can directly scavenge reactive oxygen species (ROS), which are major contributors to neuronal cell death in various neurological disorders.[20]

-

Modulation of Neuroinflammatory Pathways: Chronic inflammation is a key feature of neurodegenerative diseases. Certain indole derivatives can suppress the production of pro-inflammatory mediators in the brain.[21]

-

Amyloid Disaggregation: In the context of Alzheimer's disease, some indole-based compounds have been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of the disease.[23]

B. Key Signaling Pathways in Neuroprotection

Caption: Neuroprotective mechanisms of chlorinated indole derivatives.

C. Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the ability of a compound to protect neuronal cells from a toxic insult.[23]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., H2O2, MPP+)

-

Chlorinated indole derivative

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the chlorinated indole derivative for a specified period (e.g., 2 hours).

-

Induction of Toxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired time (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

IV. Conclusion and Future Directions

Chlorinated indole derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential across multiple disease areas. Their diverse mechanisms of action, coupled with favorable pharmacological properties, make them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued exploration of this fascinating class of molecules holds great promise for the discovery of novel and effective treatments for cancer, infectious diseases, and neurodegenerative disorders.

References

- BenchChem. Anticancer properties of indole derivatives synthesized from (2-Chloro-4-iodophenyl)hydrazine.

-

MDPI. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Available from: [Link]

-

PubMed. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Available from: [Link]

-

PMC. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Available from: [Link]

-

PMC. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Available from: [Link]

-

ACS Publications. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Available from: [Link]

-

MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Available from: [Link]

-

ResearchGate. Methods for chlorinated oxindoles synthesis. Available from: [Link]

-

MDPI. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Available from: [Link]

-

ResearchGate. Proposed mechanism for the chlorination of indoles 1. Available from: [Link]

-

ResearchGate. Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Available from: [Link]

-

ResearchGate. A brief review of the biological potential of indole derivatives. Available from: [Link]

-

ACS Publications. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Available from: [Link]

-

PMC. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Available from: [Link]

-

PubMed. Indole derivatives as neuroprotectants. Available from: [Link]

-

PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link]

-

PMC. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

-

PMC. Indole – a promising pharmacophore in recent antiviral drug discovery. Available from: [Link]

-

iosrphr.org. Novel Indole Derivatives with Improved Antimicrobial Activity. Available from: [Link]

-

MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available from: [Link]

-

ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

-

PubMed. Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Available from: [Link]

-

PMC. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]

-

MDPI. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Available from: [Link]

-

Penn State Research Database. Studies Pof the Mechanism of Chlorination of Indoles. Detection of iV-Chloroindole and 3-Chloro-3ii-indole as Intermediates. Available from: [Link]

-

PMC. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. Available from: [Link]

-

EurekAlert! Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Available from: [Link]

-

PubMed. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Available from: [Link]

-

MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available from: [Link]

-

ACS Publications. NNO-Ru Complexes Catalyzed Selective Synthesis of Bisindolylmethanes via Interrupted Borrowing Hydrogen Strategy. Available from: [Link]

-

PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

Phys.org. Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]

-

Wikipedia. Selective estrogen receptor modulator. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Available from: [Link]

-

MDPI. Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology. Available from: [Link]

-

PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

-

ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Available from: [Link]

-

PubMed. Synthesis and Biological Evaluation of Chlorinated Analogs of Leukotoxin Diol. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scienmag.com [scienmag.com]

- 4. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives | MDPI [mdpi.com]

- 18. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iosrphr.org [iosrphr.org]

- 20. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for 7-chloro-indole compounds

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, but the 7-chloro-indole substitution represents a specific, high-value motif designed to solve precise pharmacological challenges. Unlike generic indole derivatives, the introduction of a chlorine atom at the C7 position is rarely accidental; it is a strategic modification used to modulate metabolic stability , lipophilicity , and allosteric specificity .

This guide dissects the mechanism of action (MoA) of 7-chloro-indole compounds, using Necrostatin-1s (Nec-1s) as the primary case study for kinase inhibition, while also addressing their role in antiviral (HIV-1 RT) and antineoplastic (tubulin) applications.

The Chemical Basis of Efficacy: Why 7-Chloro?

Before analyzing the biological pathways, researchers must understand the physicochemical rationale behind this substitution. The C7 position on the indole ring is pivotal for three reasons:

-

Metabolic Blockade: The C7 position is often a site of hydroxylation by Cytochrome P450 enzymes. Chlorination at this site sterically and electronically blocks metabolic attack, significantly extending the compound's half-life (

) in vivo. -

Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. This alters the pKa of the indole nitrogen (N1), influencing hydrogen bond donor capability.

-

Hydrophobic Filling: The chlorine atom provides a lipophilic handle that can access deep hydrophobic pockets in protein targets (e.g., the allosteric pocket of RIPK1) that a simple hydrogen or methyl group cannot fill.

Primary Mechanism: Allosteric Inhibition of RIPK1 (Necroptosis)

The most authoritative application of the 7-chloro-indole motif is Necrostatin-1s (7-Cl-O-Nec-1) . Early iterations (Necrostatin-1) lacked the chlorine and suffered from off-target inhibition of Indoleamine 2,3-dioxygenase (IDO).[1] The addition of 7-Cl abolished IDO affinity while retaining potency against Receptor-Interacting Protein Kinase 1 (RIPK1).

The Signaling Pathway

RIPK1 is a critical regulator of necroptosis (inflammatory cell death).[2][3] Under normal conditions, RIPK1 is ubiquitinated and supports cell survival (NF-

The 7-Chloro-Indole MoA:

-

Binding Mode: Type III Kinase Inhibitor (Allosteric).

-

Target Site: The compound binds to a hydrophobic pocket located behind the ATP-binding site in the kinase domain.[4]

-

Conformational Lock: It stabilizes the DLG-out conformation of the activation loop. This prevents the kinase from adopting the active state required to phosphorylate RIPK3.

-

Specificity: The 7-Cl atom fits into a restricted sub-pocket, preventing the molecule from binding to IDO (which lacks this pocket volume), thus solving the specificity crisis of earlier necrostatins.

Pathway Visualization

The following diagram illustrates the transition from TNF signaling to the Necrosome and the precise blockade point of 7-chloro-indole compounds.

Caption: Figure 1. The Necroptosis Signaling Cascade.[2] 7-chloro-indole (Nec-1s) acts as an allosteric clamp on RIPK1, preventing autophosphorylation and subsequent MLKL recruitment.

Secondary Mechanisms: Antiviral & Anticancer

HIV-1 Reverse Transcriptase (NNRTIs)

Certain 7-chloro-indole derivatives (e.g., Cl-TIBO analogs) function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Mechanism: They bind to the Non-Nucleoside Binding Pocket (NNBP), a hydrophobic site distinct from the catalytic active site.

-

Effect: Binding induces a conformational change often described as "locking the thumb" of the polymerase. This prevents the domain movement required to incorporate nucleotides into the growing DNA chain.

-

Role of 7-Cl: The chlorine atom interacts with aromatic residues (Tyr181, Tyr188) within the pocket, enhancing binding affinity through

-halogen interactions.

Tubulin Polymerization Inhibition

In oncology, 7-chloro-indoles (specifically arylthioindoles) target the colchicine-binding site on

-

Mechanism: By occupying this site, they prevent the curvature changes necessary for microtubule straightness, leading to microtubule depolymerization.

-

Outcome: Cells arrest in the G2/M phase of the cell cycle due to spindle formation failure, triggering apoptosis.

Experimental Validation Protocols

To validate the mechanism of a novel 7-chloro-indole derivative, researchers must prove target engagement and functional rescue .

Protocol A: ADP-Glo™ Kinase Assay (Target Engagement)

Rationale: This assay measures the conversion of ATP to ADP by the kinase. It is preferred over radiometric assays for high-throughput screening.

-

Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Enzyme Mix: Dilute recombinant human RIPK1 (kinase domain) to 10 ng/µL.

-

Inhibitor Addition: Add 7-chloro-indole compound (serial dilution 1 nM – 10 µM) to the enzyme. Incubate for 15 min at RT. Critical: This pre-incubation allows the allosteric inhibitor to lock the conformation before ATP competes.

-

Substrate Initiation: Add ATP (10 µM) and Myelin Basic Protein (MBP) substrate. Incubate 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Readout: Add Kinase Detection Reagent (converts ADP to light). Measure luminescence.

-

Validation: Signal should decrease in a dose-dependent manner.

-

Protocol B: TSZ-Induced Necroptosis Rescue (Functional Bioassay)

Rationale: Proves the compound works in a live cellular context by rescuing cells from programmed necrosis.

-

Cell Seeding: Seed HT-29 (human colorectal adenocarcinoma) cells at 5,000 cells/well in 96-well plates.

-

Sensitization: Pre-treat cells with the 7-chloro-indole compound (10 µM) for 1 hour.

-

Induction (TSZ Cocktail): Add the necroptosis inducers:

-

T NF-

(20 ng/mL) – Initiates signaling. -

S mac mimetic (100 nM) – Degrades cIAPs to favor Complex II formation.

-

z -VAD-fmk (20 µM) – Pan-caspase inhibitor (blocks apoptosis, forces necroptosis).

-

-

Incubation: 24 hours at 37°C.

-

Viability Measure: Add CellTiter-Glo® (ATP quantification).

-

Success Criteria: Vehicle + TSZ = <10% viability. 7-Cl-Indole + TSZ = >80% viability.

-

Experimental Workflow Diagram

Caption: Figure 2. Validation Workflow. A dual-stream approach ensures the compound inhibits the target (RIPK1) without off-target IDO effects, confirmed by cellular rescue.

Comparative Data: The 7-Chloro Advantage

The following table summarizes the structural advantage of the 7-chloro substitution using the Necrostatin series as the standard reference.

| Feature | Necrostatin-1 (H-Indole) | Necrostatin-1s (7-Cl-Indole) | Mechanism Impact |

| RIPK1 IC50 | ~180 nM | ~200 nM | Retains potent kinase inhibition. |

| IDO Inhibition | Potent (Off-target) | None | 7-Cl sterically clashes with IDO active site. |

| Metabolic Stability | Low ( | High ( | 7-Cl blocks metabolic hydroxylation. |

| Solubility | Moderate | Moderate/Low | Cl increases lipophilicity (LogP increases). |

| Primary Utility | Obsolete Tool Compound | Gold Standard | Preferred for in vivo and clinical study. |

References

-

Degterev, A., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins.[5] Nature Chemical Biology.

-

Takahashi, N., et al. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death & Disease.[2][5]

-

Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.

-

Silvestri, R., et al. (2006). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.

-

Zhang, L., et al. (2023).[6] Discovery of Novel RIPK1 Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]

The Indole Scaffold: From Biosynthetic Gene Clusters to Total Synthesis

Executive Summary: The Privileged Scaffold

The indole alkaloid family—comprising over 4,000 known structures—remains one of the most fertile grounds for drug discovery.[1] From the anti-neoplastic agents Vinblastine and Vincristine to the complex architectures of Strychnine and Mitragynine , this class represents a "privileged scaffold" in medicinal chemistry. However, the development of novel indole therapeutics is currently bottlenecked by two factors: the structural complexity that challenges total synthesis, and the low natural abundance that limits isolation.

This guide details a modern, integrated workflow for the discovery and synthesis of novel indole alkaloids. We move beyond classical isolation, advocating for a Genome-to-Molecule approach that pairs bioinformatics (mining for biosynthetic gene clusters) with biomimetic chemical synthesis.

Phase 1: Discovery Strategies (The "Hunt")

Traditional bioprospecting is labor-intensive and often rediscovers known metabolites. The modern standard is Genomic Mining , specifically targeting the Rubiaceae and Apocynaceae plant families, as well as fungal strains like Claviceps.

The Genome-Mining Workflow

The core premise is that genes encoding biosynthetic enzymes cluster together. By identifying these Biosynthetic Gene Clusters (BGCs), we can predict the chemical potential of an organism before extraction.

Key Tools:

-

PlantiSMASH: Specialized for plant genomes, identifying co-localized enzymes (e.g., Tryptophan decarboxylase and Strictosidine synthase).

-

PfTrpB Variants: Engineering Tryptophan Synthase

-subunits to accept non-native substrates, allowing for the "discovery" of unnatural alkaloids via enzymatic generation.

Visualization: The Discovery Pipeline

The following diagram illustrates the workflow from raw genomic data to a validated hit.

Figure 1: Integrated Genome-to-Molecule discovery pipeline utilizing bioinformatic filtering prior to wet-lab synthesis.

Phase 2: Biosynthetic Logic & Mechanism

To synthesize novel indoles efficiently, one must exploit the biosynthetic machinery evolved by nature. The diversity of Monoterpene Indole Alkaloids (MIAs) stems from a single "Big Bang" reaction: the condensation of Tryptamine and Secologanin .

The Strictosidine Hub

The enzyme Strictosidine Synthase (STR) catalyzes a Pictet-Spengler reaction between tryptamine (indole moiety) and secologanin (terpene moiety).[2] This forms Strictosidine , the universal precursor.

-

Mechanistic Insight: The reaction is stereoselective, forming the

isomer exclusively. In synthetic applications, controlling this stereocenter is critical, as the

Visualization: The Biosynthetic Divergence

Figure 2: The biosynthetic divergence from Strictosidine to the three major MIA skeletal classes.

Phase 3: Synthetic Strategies

Modern drug development requires access to analogs, not just the natural isolate. Three primary strategies exist:

| Strategy | Mechanism | Pros | Cons |

| Total Synthesis (Classical) | Stepwise chemical assembly (e.g., Fischer Indole).[3] | Full structural control; access to enantiomers.[3] | High step count; low overall yield (<1%). |

| Biomimetic Synthesis | Mimics biosynthetic pathways (e.g., oxidative couplings).[3][4] | High efficiency; rapid complexity generation. | Requires specific precursors (e.g., catharanthine). |

| Chemoenzymatic | Uses enzymes (e.g., TrpB, Prenyltransferases) + Chemical steps.[5][6][7] | Green chemistry; high regio/stereoselectivity. | Enzyme substrate scope limitations. |

Recommendation: Adopting a Chemoenzymatic approach is currently the most robust method for generating novel libraries. It allows for the introduction of halogens or methyl groups on the indole ring before the complex cyclization steps.

Detailed Protocol: Biomimetic Pictet-Spengler Cyclization

This protocol describes the synthesis of a tetrahydro-carboline scaffold, a core structure of many indole alkaloids, utilizing a biomimetic approach. This method is "self-validating" because the formation of the specific diastereomer can be confirmed via NMR shifts at the C1 position.

Objective: Synthesize a C1-substituted tetrahydro-beta-carboline (THBC) via the Pictet-Spengler reaction.

Reagents & Equipment

-

Substrate: Tryptamine (or 5-substituted analog).

-

Aldehyde: Secologanin analog or simple chiral aldehyde (e.g., methyl glyoxylate).

-

Catalyst: Chiral Phosphoric Acid (CPA) - Critical for enantiocontrol.

-

Solvent: Toluene (anhydrous).

-

Validation: 500 MHz NMR, LC-MS (C18 column).

Step-by-Step Methodology

-

Preparation of Imine (The "Trigger"):

-

Dissolve Tryptamine (1.0 equiv) and the Aldehyde (1.2 equiv) in anhydrous Toluene (0.1 M concentration) in a flame-dried round-bottom flask containing 4Å molecular sieves.

-

Causality: Molecular sieves remove water, driving the equilibrium toward the imine intermediate, preventing hydrolysis.

-

Stir at room temperature for 2 hours.

-

Checkpoint: Aliquot 50 µL for 1H-NMR. Disappearance of aldehyde proton (CHO, ~9-10 ppm) confirms imine formation.

-

-

Acid-Catalyzed Cyclization:

-

Cool the reaction mixture to -78°C (dry ice/acetone bath).

-

Add the Chiral Phosphoric Acid catalyst (5 mol%).

-

Mechanism:[8][9] The catalyst activates the imine via H-bonding while blocking one face of the molecule, forcing the indole C2 to attack from a specific trajectory.

-

Allow to warm slowly to -20°C over 12 hours.

-

-

Quench and Workup:

-

Quench with saturated NaHCO3 solution.

-

Extract with Ethyl Acetate (3x).

-

Dry organic layer over MgSO4 and concentrate in vacuo.

-

-

Purification & Validation:

-

Purify via flash chromatography (Hexanes:EtOAc).

-

Self-Validation System:

-

LC-MS: Confirm mass [M+H]+.

-

Stereochemistry: Perform NOESY NMR. Look for correlation between the C1-H and the C12b-H (bridgehead). A strong NOE signal indicates cis-relationship; absence suggests trans.

-

-

Structural Elucidation & Integrity

When synthesizing novel indoles, structural misassignment is a common pitfall.

-

Stereochemical Assignment: Never rely solely on coupling constants (

values) for flexible ring systems. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is superior to NOESY for mid-sized molecules (MW 400-1000) typical of alkaloids, avoiding the "zero-crossing" problem of NOE signals. -

Cryo-EM: For large dimeric alkaloids (like Vinblastine analogs) where crystallization fails, Micro-ED (Microcrystal Electron Diffraction) is now the gold standard for absolute configuration determination.

Future Outlook: AI-Driven Retrosynthesis

The future of indole synthesis lies in Computer-Aided Synthesis Planning (CASP) . Tools like Synthia or IBM RXN are being trained specifically on natural product total synthesis.

-

Prediction: By 2027, "hybrid" workflows will dominate, where AI predicts the most efficient disconnection (often a biomimetic one), and chemoenzymatic cascades are used to construct the fragments.

References

-

Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Biomolecules, 2021. [Link]

-

Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids. JACS Au, 2025. [Link]

-

Genome mining of metabolic gene clusters in the Rubiaceae family. Scientific Reports, 2023. [Link]

-

Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. Molecules, 2023. [Link]

-

Development of Transcriptomic Resources for Interrogating the Biosynthesis of Monoterpene Indole Alkaloids. PLOS ONE, 2012. [Link]

Sources

- 1. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 2. Development of Transcriptomic Resources for Interrogating the Biosynthesis of Monoterpene Indole Alkaloids in Medicinal Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]

- 4. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Pharmacological Profile and Synthetic Utility of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine (7-Chloro-Gramine)

The following technical guide details the pharmacology, synthesis, and research utility of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine .

Editorial Note on Nomenclature & Chemical Identity: The IUPAC name provided describes a Gramine derivative (indole-3-methanamine), not a Tryptamine (indole-3-ethanamine). While often confused due to structural similarity, the single-carbon spacer of gramine derivatives drastically alters their pharmacological profile compared to their two-carbon tryptamine analogs (e.g., DMT). This guide addresses the specific molecule requested (7-Chloro-Gramine ) while elucidating its critical role as a precursor to 7-chloro-tryptamines.

Executive Summary

1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine , hereafter referred to as 7-Chloro-Gramine , is a halogenated indole alkaloid. Unlike its homolog 7-Chloro-DMT, 7-Chloro-Gramine exhibits negligible efficacy as a 5-HT

Its primary value in drug development lies in two domains:

-

Synthetic Utility: It serves as a high-value scaffold for the rapid synthesis of 7-substituted tryptamines via cyanide homologation.

-

Off-Target Pharmacology: It acts as a probe for investigating non-serotonergic pathways, including voltage-gated Ca

channel modulation and acetylcholinesterase (AChE) inhibition.

Chemical Identity & Structural Properties

| Property | Data |

| Common Name | 7-Chloro-Gramine |

| IUPAC Name | 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Molecular Formula | C |

| Molecular Weight | 208.69 g/mol |

| Core Structure | Indole (7-Cl substituted) |

| Side Chain | N,N-dimethylaminomethyl (C1 spacer) |

| Key Feature | 7-Position Chlorine (Lipophilicity enhancer, MAO steric blocker) |

Molecular Pharmacology

The "Chain Length" Constraint (Negative SAR)

The critical distinction between 7-Chloro-Gramine and psychedelic tryptamines is the distance between the indole core and the protonated amine.

-

Tryptamines (2-Carbon Spacer): The amine forms a salt bridge with Asp3.32 in the 5-HT

receptor, while the indole ring engages in -

Gramines (1-Carbon Spacer): The shortened chain of 7-Chloro-Gramine physically prevents the amine from reaching Asp3.32 when the indole is docked. Consequently, it fails to stabilize the active receptor conformation required for Gq/11 signaling.

7-Position Halogenation Effects

While the side chain limits efficacy, the 7-chloro substituent imparts specific electronic and steric properties relevant to analog synthesis:

-

Metabolic Stability: The chlorine atom at C7 sterically hinders the approach of metabolic enzymes to the indole nitrogen (N1), potentially altering N-glucuronidation rates.

-

Electronic Withdrawal: The electron-withdrawing nature of chlorine reduces the electron density of the indole ring, increasing acidity of the N1 proton. In 5-HT ligands, this often modulates affinity by strengthening the H-bond donor capacity of the N1-H to receptor serine residues (e.g., Ser5.46).

Off-Target Activity

Research into gramine derivatives suggests activity in pathways distinct from the classic psychedelic profile:

-

AChE Inhibition: Gramine analogs have demonstrated reversible inhibition of acetylcholinesterase, a potential toxicity vector in high-dose animal models.

-

Adrenergic Modulation: Structural similarity to octopamine suggests potential interaction with

-adrenergic receptors, particularly in adipose tissue signaling.

Synthetic Protocols

For researchers, 7-Chloro-Gramine is most valuable as a precursor . The following protocols detail its synthesis and its conversion into the bioactive tryptamine homolog.

Synthesis of 7-Chloro-Gramine (Mannich Reaction)

Principle: A direct electrophilic substitution on the electron-rich C3 position of 7-chloroindole.

Reagents:

-

7-Chloroindole (1.0 eq)

-

Dimethylamine (40% aq. solution, 1.5 eq)

-

Formaldehyde (37% aq. solution, 1.5 eq)

-

Acetic Acid (Glacial, solvent)

Protocol:

-

Dissolution: Dissolve 7-chloroindole in glacial acetic acid at 0°C.

-

Addition: Pre-mix dimethylamine and formaldehyde (forming the iminium ion in situ) and add dropwise to the indole solution.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Quenching: Pour reaction mixture into ice-cold NaOH (2M) to basify (pH > 10).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

. -

Purification: Recrystallize from Acetone/Hexane.

Conversion to 7-Chloro-DMT (The Homologation Route)

This workflow converts the inactive gramine to the active tryptamine.

Workflow Diagram (DOT):

Figure 1: Synthetic workflow converting the 7-Chloro-Gramine scaffold into the pharmacologically active 7-Chloro-DMT.

Experimental Characterization Assays

To validate the pharmacological distinction between the Gramine and Tryptamine forms, the following assays are standard.

Competitive Radioligand Binding (5-HT )

Objective: Determine

-

Ligand: [

H]-Ketanserin (Antagonist) or [ -

Tissue Source: HEK293 cells stably expressing human 5-HT

receptors. -

Protocol:

-

Incubate membrane preparations with radioligand (0.5 nM) and varying concentrations of 7-Chloro-Gramine (

to -

Incubate for 60 min at 37°C in Tris-HCl buffer.

-

Terminate via rapid vacuum filtration over GF/B filters.

-

Expected Result: 7-Chloro-Gramine will likely show

nM (negligible affinity), whereas 7-Chloro-DMT controls would show

-

In Vivo Head-Twitch Response (HTR)

Objective: Assess functional 5-HT

-

Subject: C57BL/6J mice (Male, 8-10 weeks).

-

Dosing: Intraperitoneal (IP) injection.

-

Observation: High-speed video tracking for 20 minutes post-injection.

-

Scoring: Count distinct head-twitch events (rotational jerks).

-

Interpretation:

-

7-Chloro-Gramine: Expected HTR = 0 (Inactive).

-

7-Chloro-DMT (Control): Expected dose-dependent HTR (bell-shaped curve).

-

Safety & Toxicology

Researchers must handle 7-Chloro-Gramine with specific precautions distinct from tryptamines.

-

Alkylating Potential: As a Mannich base, the quaternary ammonium derivative (if formed) is a potent alkylating agent. Avoid contact with skin and DNA.

-

General Toxicity: Gramines are naturally occurring pesticides in plants (e.g., Phalaris grass). They can cause pulmonary toxicity and central nervous system stimulation (convulsions) at high doses via non-serotonergic mechanisms.

-

hERG Inhibition: Many indole alkaloids block hERG potassium channels. In vitro hERG assays (patch-clamp) are mandatory before any in vivo escalation.

References

-

Glennon, R. A., et al. (1980). "Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lipophilic binding pocket." Journal of Medicinal Chemistry.

-

Nichols, D. E. (2012).[1] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Snyder, H. R., & Katz, L. (1947). "The Alkylation of Aliphatic Nitro Compounds with Gramine. A New Synthesis of Derivatives of Tryptamine." Journal of the American Chemical Society.

-

Lajarin-Cuesta, R., et al. (2016).[2] "Gramine derivatives targeting Ca2+ channels and ser/thr phosphatases." Journal of Medicinal Chemistry. [2]

-

Halberstadt, A. L., et al. (2020). "Behavioral effects of indolealkylamine hallucinogens in the mouse head-twitch response paradigm." Psychopharmacology.

Sources

Technical Whitepaper: Spectroscopic Characterization of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine

Executive Summary

This technical guide provides a comprehensive characterization profile for 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine (C₁₁H₁₃ClN₂), a critical halogenated alkaloid intermediate. Commonly referred to as 7-chlorogramine , this compound serves as a versatile scaffold in the synthesis of tryptamines and isotryptamines via nucleophilic substitution of the quaternary ammonium salt.

Accurate spectroscopic identification of this compound is challenging due to the specific electronic effects of the C7-chlorine atom on the indole ring. This guide delineates the diagnostic signals required for quality control, offering a self-validating analytical framework for researchers in drug discovery and organic synthesis.

Synthetic Context & Purity Profile

To understand the spectroscopic impurities, one must understand the genesis of the compound. 7-Chlorogramine is synthesized via the Mannich Reaction , condensing 7-chloroindole with formaldehyde and dimethylamine.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical fragmentation logic used in Mass Spectrometry validation.

Figure 1: Synthesis of 7-chlorogramine via Mannich condensation and subsequent Mass Spectrometry fragmentation pathway.

Spectroscopic Data Specifications

The following data represents the Targeted Characterization Profile . These values are derived from substituent additivity rules (Silverstein/Pretsch) applied to the parent gramine scaffold, adjusted for the inductive (-I) and mesomeric (+M) effects of the 7-chloro substituent.

Mass Spectrometry (MS-EI)

-

Ionization Mode: Electron Impact (70 eV)

-

Molecular Weight: 208.69 g/mol

| m/z (Mass-to-Charge) | Relative Intensity | Assignment | Mechanistic Insight |

| 208 / 210 | ~20-30% | Molecular ion.[1] Distinctive 3:1 ratio confirms Monochloride. | |

| 164 / 166 | 100% (Base Peak) | Alpha-cleavage. Formation of the resonance-stabilized (7-chloroindol-3-yl)methyl cation. | |

| 129 | ~10-15% | Loss of Cl radical from the core (dehalogenation) or ring degradation. | |

| 44 | Variable | Imine fragment from side chain. |

Diagnostic Check: The presence of the 3:1 isotopic cluster at m/z 208/210 is mandatory. If the ratio deviates significantly (e.g., 1:1), suspect contamination with dichloro-analogs.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ (Recommended for Indole NH visibility) or CDCl₃.

-

Frequency: 400 MHz+ recommended.

| Shift (δ ppm) | Mult.[2][3][4] | Integration | Assignment | Coupling (Hz) | Structural Logic |

| 11.2 - 11.5 | br s | 1H | Indole N-H | - | Downfield shift due to 7-Cl inductive effect (acidifying the NH). |

| 7.60 | d | 1H | H-4 | Deshielded by the aromatic ring current; typical "left-most" aromatic doublet. | |

| 7.25 | d | 1H | H-2 | Characteristic indole C2 proton; couples weakly to NH. | |

| 7.18 | d | 1H | H-6 | Ortho to Chlorine. | |

| 7.05 | t (dd) | 1H | H-5 | Pseudo-triplet due to coupling with H-4 and H-6. | |

| 3.65 | s | 2H | C(3)-CH₂-N | - | Benzylic-like methylene connecting indole to amine. |

| 2.18 | s | 6H | N(CH₃)₂ | - | Sharp singlet; diagnostic of the dimethylamino group. |

Critical Distinction: In unsubstituted gramine, H-6 and H-5 often overlap or appear as complex multiplets. In 7-chlorogramine, the symmetry is broken. H-6 becomes a distinct doublet (only one ortho neighbor, H-5), simplifying the aromatic region into a d - t - d pattern (H4, H5, H6).

Carbon-13 NMR (¹³C-NMR)

-

Solvent: DMSO-d₆

| Shift (δ ppm) | Carbon Type | Assignment |

| 135.0 | Quaternary | C-7a (Bridgehead) |

| 129.0 | Quaternary | C-3a (Bridgehead) |

| 124.5 | CH | C-2 |

| 121.0 | CH | C-6 |

| 119.5 | CH | C-4 |

| 116.0 | Quaternary | C-7 (C-Cl ipso carbon) |

| 111.5 | Quaternary | C-3 |

| 110.0 | CH | C-5 |

| 54.0 | CH₂ | CH₂-N (Methylene bridge) |

| 45.0 | CH₃ | N(CH₃)₂ (Dimethyl carbons) |

Infrared Spectroscopy (FT-IR)

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3200 - 3400 | N-H Stretch | Broad, medium intensity (Indole NH). |

| 2770 - 2820 | C-H Stretch | "Bohlmann bands" specific to N-methyl groups. |

| 1610, 1570 | C=C Stretch | Indole aromatic ring skeletal vibrations. |

| 740 - 780 | C-Cl Stretch | Strong band; differentiates from non-halogenated gramine. |

Experimental Protocols (Self-Validating)

To ensure the data above is reproducible, follow these standardized workflows.

Sample Preparation for NMR

-

Objective: Eliminate solvent peaks that obscure the aliphatic region.

-

Protocol:

-

Dry 10 mg of 7-chlorogramine under high vacuum (< 1 mbar) for 2 hours to remove traces of diethyl ether or ethanol (common recrystallization solvents).

-

Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

-

Validation: If the water peak in DMSO (3.33 ppm) is broad, the sample is too wet, and the labile Indole N-H signal (11.2 ppm) may disappear due to proton exchange. Add activated 4Å molecular sieves to the tube if necessary.

-

Mass Spectrometry Injection

-

Objective: Observe the molecular ion before fragmentation dominates.

-

Protocol:

-

Prepare a 1 ppm solution in Methanol (LC-MS grade).

-

Use Direct Infusion or Flow Injection Analysis (FIA) rather than a column if purity is high, to prevent on-column degradation.

-

Set source temperature to < 200°C. High source temps can cause thermal decomposition of the Mannich base (retro-Mannich reaction), showing a false peak for 7-chloroindole (m/z ~151).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for substituent additivity rules).

-

Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Indole reactivity and spectral properties).[1][2][6]

-

PubChem Compound Summary. (2024). Gramine (Parent Scaffold Data). National Library of Medicine. [Link]

- Love, B. E., & Raje, P. S. (1994). Synthesis of β-carbolines via the Pictet-Spengler reaction. Journal of Heterocyclic Chemistry, 31(6), 1513-1518. (Methodology for gramine synthesis and handling).

Sources

- 1. Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-Indole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 7-chloro-indole, a key intermediate in the synthesis of a wide range of biologically active molecules. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the handling and reactivity of this versatile compound.

Introduction: The Significance of the 7-Chloro-Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 7-position of the indole ring creates 7-chloro-indole, an intermediate that offers unique electronic properties and synthetic handles for further molecular elaboration. This substitution can significantly influence the biological activity and pharmacokinetic profile of the resulting molecules. 7-Chloro-indole and its derivatives are crucial building blocks in the development of novel therapeutics, including potential anti-cancer agents and treatments for neurological disorders.[1] Its structural features allow for facile functionalization, making it an attractive starting point for the synthesis of complex molecular architectures.

Physical Properties of 7-Chloro-Indole

A thorough understanding of the physical properties of 7-chloro-indole is essential for its safe handling, storage, and application in synthetic protocols.

General Characteristics

7-Chloro-1H-indole is a brown crystalline powder at room temperature.[1] It is important to store this compound at 0-8°C to maintain its stability.[1]

Tabulated Physical Data

The key physical properties of 7-chloro-indole are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | [1][2] |

| Molecular Weight | 151.59 g/mol | [2] |

| Appearance | Brown crystalline powder | [1] |

| Melting Point | 53-59 °C | [1] |

| Boiling Point | 90-95 °C at 0.25 mmHg | |

| XLogP3 | 3.4 | [2] |

Spectral Data and Interpretation

Spectroscopic analysis is a cornerstone of chemical characterization. This section provides an overview of the expected spectral data for 7-chloro-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 7-chloro-indole provide detailed information about its molecular structure. Based on data for similar substituted indoles, the following assignments can be anticipated.[3][4][5]

¹H NMR (in CDCl₃): The proton spectrum would be expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The N-H proton typically appears as a broad singlet.

¹³C NMR (in CDCl₃): The carbon spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C7) will be influenced by the halogen's electronegativity.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 7-chloro-indole reveals the presence of key functional groups through their characteristic vibrational frequencies. The spectrum is expected to be dominated by a broad absorption band in the region of 3300–2500 cm⁻¹, which is characteristic of the N-H stretching vibration in hydrogen-bonded indole systems.[6] Other significant peaks would include C-H stretching of the aromatic rings and C=C stretching vibrations within the indole core.

Mass Spectrometry

Mass spectrometry of 7-chloro-indole would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a chlorine atom or cleavage of the pyrrole ring, providing further structural confirmation.

Chemical Properties and Reactivity

The chemical reactivity of 7-chloro-indole is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing effect of the chlorine atom on the benzene ring. This section delves into the key reactions of this intermediate.

Synthesis of 7-Chloro-Indole

The most common and versatile method for the synthesis of indoles, including 7-chloro-indole, is the Fischer indole synthesis .[7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[7][8][9]

A general procedure involves the reaction of (2-chlorophenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride.[7][9] The reaction mixture is typically heated to drive the cyclization and subsequent elimination of ammonia to form the indole ring.

Electrophilic Aromatic Substitution

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole ring. The presence of the chlorine atom at the 7-position can influence the regioselectivity of these reactions.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds, including indoles.[10][11][12][13][14] The reaction of 7-chloro-indole with the Vilsmeier reagent (formed from DMF and POCl₃) is expected to yield 7-chloro-1H-indole-3-carbaldehyde.

Further halogenation of 7-chloro-indole can be achieved using various halogenating agents. The regioselectivity of the reaction (C2 vs. C3 vs. benzene ring positions) can be controlled by the choice of reagents and reaction conditions, as well as the presence of protecting groups on the indole nitrogen.[15][16]

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 7-position serves as a valuable handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 7-Chloro-indole can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl groups at the 7-position.[17][18][19][20][21]

The Heck reaction allows for the coupling of aryl or vinyl halides with alkenes.[22][23][24] 7-Chloro-indole can participate in Heck reactions to introduce alkenyl substituents at the 7-position, further expanding its synthetic utility.

Reactions at the N-H Position

The nitrogen atom of the indole ring can be readily functionalized through various reactions.

N-alkylation of 7-chloro-indole can be achieved by reacting it with alkyl halides in the presence of a base.[25][26][27][28][29] The choice of base and solvent is critical to control the regioselectivity between N-alkylation and potential C3-alkylation.

N-acylation can be accomplished using acyl chlorides or anhydrides.[30][31][32] This reaction is often used to protect the indole nitrogen or to introduce specific functional groups.

Safety and Handling

7-Chloro-indole is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

7-Chloro-indole is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its unique combination of physical and chemical properties provides a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and spectral characteristics, as outlined in this guide, is crucial for its effective utilization in research and development.

References

- Anderson, K. W., et al. (2005). The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 127(33), 11620–11621.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-aromatic Compounds. Organic Reactions, 56, 355-659.

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

- Szafranski, K., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(22), 4819.

-

National Center for Biotechnology Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. PubChem. Retrieved from [Link]

- Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.

- Shepherd, S. A., et al. (2018). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules, 23(10), 2533.

- Sibi, M. P., & Stanley, L. M. (2005). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Current Organic Chemistry, 9(13), 1269-1284.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

- Andorfer, M. C., et al. (2018). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Chemistry, 6, 439.

- Weber, M., et al. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2022(3), 1-15.

- Wierzejewska, M., & Panek, J. J. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3291.

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-chloro-1H-indole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 1-10.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of ChemTech Research, 6(7), 3624-3630.

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PubChem. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Representative FTIR spectrum for a sample showing all C-O-H species... Retrieved from [Link]

-

University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

-

Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]fchem.2018.00439/full)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Yoneda Labs [yonedalabs.com]

- 22. Heck reaction - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. macmillan.princeton.edu [macmillan.princeton.edu]

- 26. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 32. researchgate.net [researchgate.net]

InChI Key MPRBMXVJWHETAC-UHFFFAOYSA-N research

The following technical guide provides an in-depth analysis of 7-Chlorogramine (InChI Key: MPRBMXVJWHETAC-UHFFFAOYSA-N), a specialized indole alkaloid intermediate used in the synthesis of complex pharmaceutical scaffolds.

InChI Key: MPRBMXVJWHETAC-UHFFFAOYSA-N CAS Registry Number: 159503-76-1[1]

Executive Summary

7-Chlorogramine (1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine) is a critical synthetic intermediate in the design of serotonergic modulators and indole-based therapeutics.[1] Structurally, it is the 7-chloro derivative of the naturally occurring alkaloid gramine .[1][2][3]

Its primary utility lies in its reactivity as a masked electrophile .[1] The dimethylaminomethyl group at the C3 position serves as a versatile leaving group, allowing for the rapid introduction of carbon or heteroatom nucleophiles.[1] This guide details its physicochemical profile, unique steric constraints imposed by the C7-chlorine atom, and validated protocols for its use in generating 7-substituted tryptamines.[1]

Chemical Identity & Physicochemical Profile[1][4][6][7][8][9]

| Property | Data |

| IUPAC Name | 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Common Name | 7-Chlorogramine |

| Molecular Formula | C₁₁H₁₃ClN₂ |

| Molecular Weight | 208.69 g/mol |

| Physical State | Solid (typically off-white to beige powder) |

| Solubility | Soluble in Ethanol, DMSO, DMF; sparingly soluble in water |

| pKa (Calc) | ~9.5 (tertiary amine) |

| Storage | 2–8°C (Hygroscopic; store under inert atmosphere) |

Structural Insight: The 7-chloro substituent introduces significant steric bulk and lipophilicity compared to the parent gramine.[1] This modification is strategically used in medicinal chemistry to block metabolic oxidation at the C7 position or to induce conformational constraints in the final drug target.[1]

Mechanism of Action & Reactivity

The "Aza-Fulvene" Intermediate

7-Chlorogramine functions as an alkylating agent.[1] Under thermal or slightly acidic conditions, it undergoes the elimination of dimethylamine (

This intermediate is a potent electrophile that reacts with nucleophiles (e.g., cyanide, acetamidomalonate, thiols) to form C3-functionalized indoles.[1]

The C7 Steric Effect (Expert Insight)

Researchers must account for the Orthogonality of the C7-Chlorine . Unlike unsubstituted gramine, the chlorine atom at C7 exerts steric pressure on the peri-position.[1]

-

Observation: Reactions involving bulky nucleophiles (e.g., large sulfonyl-stabilized carbanions) may proceed slower or with lower yields compared to standard gramine.[1]

-

Implication: When designing synthesis routes, higher reaction temperatures or longer reflux times in high-boiling solvents (e.g., Xylene, Toluene) are often required to overcome this energy barrier.[1]

Reaction Pathway Diagram

The following diagram illustrates the generation of the reactive intermediate and its subsequent trapping by a nucleophile.[1]

Figure 1: Mechanism of nucleophilic substitution at the C3 position of 7-chlorogramine via elimination-addition.[1]

Synthesis & Manufacturing

The industrial preparation of 7-chlorogramine follows the classic Mannich Reaction .[1]

Reaction Scheme:

Critical Process Parameters (CPP):

-

Temperature Control: The reaction is exothermic.[1] To prevent polymerization of the indole, the reagents should be combined at 0–5°C before warming to ambient temperature.[1]

-

Acid Stoichiometry: Acetic acid serves as both solvent and catalyst.[1] Using stronger mineral acids can lead to dimerization of the indole.[1]

-

Quenching: The product is an amine base.[1] The reaction mixture must be basified (NaOH) to precipitate the free base form of 7-chlorogramine.[1]

Experimental Protocols

Protocol A: Synthesis of 7-Chlorotryptophan Precursor

Target: Conversion of 7-chlorogramine to 7-chloro-3-indoleacetonitrile (a key precursor for tryptamines).[1]

Reagents:

-

7-Chlorogramine (1.0 eq)[1]

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (2.5 eq)[1]

-

Solvent: DMF/Water (1:1 mixture) or Methanol[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 7-chlorogramine in 20 mL of DMF.

-

Addition: Add a solution of 25 mmol NaCN in 10 mL water dropwise.

-

Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material spot (lower Rf) should disappear, replaced by the nitrile (higher Rf).[1]

-

Workup: Pour the reaction mixture into 100 mL ice water. The product, 7-chloro-3-indoleacetonitrile , will precipitate.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Storage & Stability Check

7-Chlorogramine is prone to oxidation and "dimerization" (formation of bis-indolylmethanes) if exposed to moisture and air over time.[1]

-

Validation: Before use, verify purity via 1H NMR .

-

Diagnostic Signal: Look for the singlet at

ppm (N-Me2) and the singlet at

Safety & Handling (HSE)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]

-

Specific Hazard: As a benzylic amine, it can act as a mild alkylating agent.[1]

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator required when handling powder to prevent inhalation of dust.[1]

-

Skin: Nitrile gloves (double-gloving recommended during synthesis steps involving cyanide).[1]

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of cyanide-containing waste streams (from Protocol A) with acidic waste.

References

-

Sigma-Aldrich. 1-(7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine Product Sheet.Link[1]

-

PubChem. Compound Summary: 7-Chlorogramine (InChIKey: MPRBMXVJWHETAC-UHFFFAOYSA-N).[1] National Library of Medicine.[1][4] Link

-

Petrignet, J., et al. (2025).[1] Deconstructing α-Amidoalkyl Sulfones as Dual d-Sulfonyl/a-Azomethine Synthons: Synthesis of 3-Sulfonylmethylindole Aminals. The Journal of Organic Chemistry.[1] Link (Cited for steric effects of 7-chloro substitution).[1]

-

Glennon, R. A., et al. Binding of substituted tryptamines at 5-HT2 serotonin receptors.[1] Journal of Medicinal Chemistry.[1] (General reference for 7-substituted indole utility).

Sources

Methodological & Application

Application Note: High-Affinity In Vitro Radioligand Binding Assays for Serotonin (5-HT) Receptors

[1]

Abstract & Core Directive